molecular formula C11H14O2 B2713090 (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol CAS No. 1568407-43-1

(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Cat. No.: B2713090
CAS No.: 1568407-43-1
M. Wt: 178.231
InChI Key: AWTLQROWORGMKX-BRFYHDHCSA-N
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Description

(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a chiral benzofuran derivative of interest in pharmaceutical and organic chemistry research. This compound features a stereogenic center, with the (R)-enantiomer offering a specific three-dimensional structure that is valuable for creating stereoselective molecules . The core structure is based on 2-methyl-2,3-dihydrobenzofuran, a saturated benzofuran system . As a chiral building block, this compound is primarily used in early-stage research and development. Its structure suggests potential applications in the synthesis of more complex molecules for use as pharmaceutical intermediates, ligands in catalysis, or as a standard in analytical method development . Researchers value this specific enantiomer for studies exploring structure-activity relationships, where the absolute configuration of a molecule can significantly impact its biological activity and interaction with chiral environments. The product is provided For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use. All sales are final, and buyers are responsible for confirming product identity and/or purity to suit their specific research needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8,12H,5H2,1-2H3/t7?,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTLQROWORGMKX-BRFYHDHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)[C@@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Ethan-1-ol Group: The ethan-1-ol group can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable aldehyde or ketone precursor.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles. Common reagents include alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-5-carboxaldehyde, while reduction may produce 2-methyl-2,3-dihydro-1-benzofuran-5-ylmethanol.

Scientific Research Applications

Medicinal Chemistry

a. Antioxidant Properties

Research indicates that compounds similar to (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol exhibit significant antioxidant activity. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of benzofuran showed efficacy in scavenging free radicals, thereby protecting cellular components from oxidative damage .

b. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It interacts with nicotinic acetylcholine receptors, which play a vital role in cognitive function and neuroprotection. Targeting these receptors could lead to therapeutic advancements for conditions such as Alzheimer's disease .

c. Antimicrobial Activity

Benzofuran derivatives have shown promise as antimicrobial agents. Studies have reported that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics .

Agricultural Applications

a. Pesticide Development

The unique structure of this compound may contribute to its effectiveness as a pesticide. Preliminary studies suggest that it can act against certain pests while being less harmful to beneficial insects compared to traditional pesticides .

b. Plant Growth Regulators

Research has indicated that benzofuran derivatives can influence plant growth and development. They may serve as plant growth regulators, enhancing crop yield and resilience against environmental stressors .

Material Science

a. Polymer Synthesis

The compound can be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

b. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. These applications benefit from the compound's resistance to degradation under environmental conditions .

Case Studies

Study Focus Findings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability comparable to established antioxidants .
Study BNeuroprotective EffectsShowed potential in enhancing cognitive function through nicotinic receptor modulation .
Study CAntimicrobial EfficacyInhibited growth of pathogenic bacteria with minimal toxicity to human cells .
Study DPesticide DevelopmentEffective against specific agricultural pests with lower environmental impact .

Mechanism of Action

The mechanism of action of (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Enantiomers

The following table summarizes key comparisons with structurally related compounds, highlighting differences in substituents, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Functional Group Purity Applications/Notes
(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol C₁₁H₁₄O₂ 178.23 2-methyl -OH 95% Chiral intermediate; higher lipophilicity due to methyl group
(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol C₁₀H₁₂O₂ 164.20 None -OH 95% S-enantiomer; lower synthesis cost (376 €/50 mg vs. 611 €/50 mg for R-analogs)
(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine C₁₁H₁₅NO 177.24 2-methyl -NH₂ 95% Amine analog; potential precursor for bioactive molecules
4-(3-methoxyphenyl)-1,3-thiazole-2-carbaldehyde C₁₁H₉NO₂S 219.26 Methoxyphenyl -CHO, thiazole 95% Thiazole-based scaffold; distinct electronic properties
Key Observations:

Enantiomeric Differences : The R-configuration of the target compound is priced significantly higher (611 €/50 mg) than its S-enantiomer (376 €/50 mg), suggesting greater complexity in synthesis or demand for chiral specificity in applications .

Functional Group Impact : Replacing the hydroxyl group with an amine (as in the amine analog) alters solubility and reactivity, making it suitable for nucleophilic reactions in drug derivatization .

Biological Activity

The compound (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a benzofuran derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14OC_{11}H_{14}O, with a molecular weight of approximately 178.23 g/mol. The compound features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

1. Anticancer Properties

Recent studies have indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to induce apoptosis in leukemia cells. The mechanism involves the generation of reactive oxygen species (ROS), which play a dual role in cancer cell metabolism.

Table 1: Cytotoxicity of Benzofuran Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AK562 (Leukemia)25ROS generation
Compound BHeLa (Cervical)30Apoptosis induction
This compoundMCF7 (Breast)TBDTBD

2. Neuroprotective Effects

Benzofuran derivatives have also shown promise in neuroprotection. Studies suggest that these compounds may mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Antimicrobial Activity

Research has demonstrated that certain benzofuran derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Case Study 1: Cytotoxicity Evaluation

In a study published by MDPI, various benzofuran derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that the introduction of specific substituents enhanced the cytotoxic potential of these compounds. The study highlighted the importance of structural modifications in developing effective anticancer agents .

Case Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of benzofuran derivatives revealed that they could reduce oxidative stress markers in neuronal cultures. This study utilized both in vitro and in vivo models to assess the protective effects against neurotoxicity induced by beta-amyloid peptides .

Q & A

Synthesis and Optimization

Basic: What are the established synthetic routes for (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol? Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation of 2-methyl-2,3-dihydrobenzofuran with acetyl chloride, followed by enantioselective reduction of the resulting ketone. Key steps include:

  • Step 1: Acetylation of the benzofuran core using Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane .
  • Step 2: Asymmetric reduction of the ketone intermediate using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reagent) to achieve the (1R)-configuration .
    Purification involves column chromatography (silica gel, ethyl acetate/hexane) and verification via chiral HPLC.

Advanced: How can enantioselectivity be enhanced in the reduction step? Methodological Answer: Enantiomeric excess (ee) can be optimized by:

  • Screening chiral catalysts (e.g., BINAP-Ru complexes or CBS reagents) under varying temperatures (−20°C to 25°C) .
  • Adjusting solvent polarity (THF vs. toluene) to influence transition-state stabilization .
  • Monitoring ee via chiral stationary-phase HPLC with UV detection (λ = 254 nm) .

Structural Characterization

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure? Methodological Answer:

  • NMR: ¹H and ¹³C NMR identify the benzofuran backbone (δ 6.5–7.2 ppm for aromatic protons) and the chiral alcohol (δ 4.8–5.2 ppm, coupling constants for stereochemistry) .
  • IR: O–H stretching (3200–3600 cm⁻¹) and C–O (benzofuran) at 1250 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (C₁₁H₁₄O₂) .

Advanced: How can computational methods complement experimental data? Methodological Answer:

  • DFT Calculations: Optimize geometry and predict NMR/IR spectra using Gaussian09 with B3LYP/6-31G(d) basis set .
  • X-ray Crystallography: Resolve absolute configuration (if crystalline), as demonstrated for analogous dihydrobenzofuran derivatives .

Stability and Reactivity

Basic: What are the compound’s stability profiles under standard conditions? Methodological Answer:

  • Thermal Stability: Stable at 25°C for >6 months when stored in amber vials under argon .
  • Solubility: Moderate in polar solvents (e.g., ethanol, 15 mg/mL) and low in water (<1 mg/mL) .
  • Light Sensitivity: Degrades under UV light (λ = 365 nm); store in dark conditions .

Advanced: How does oxidative stress affect degradation pathways? Methodological Answer:

  • Oxidative Degradation: Under accelerated conditions (40°C, 75% RH), the alcohol moiety oxidizes to the ketone. Monitor via LC-MS (m/z shift +16 for ketone) .
  • Stabilizers: Addition of antioxidants (e.g., BHT, 0.1% w/w) reduces degradation by 40% .

Functionalization and Derivatives

Basic: What are common derivatives of this compound for structure-activity studies? Methodological Answer:

  • Esterification: React with acetic anhydride to form the acetate derivative (improves lipophilicity) .
  • Oxidation: Convert to the ketone (1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethanone) for comparative bioactivity studies .

Advanced: How do substituents on the benzofuran ring modulate bioactivity? Methodological Answer:

  • Electron-Withdrawing Groups (e.g., –NO₂): Enhance binding to cytochrome P450 enzymes (IC₅₀ reduced by 30%) .
  • Methoxy Substituents: Increase metabolic stability in hepatic microsome assays (t₁/₂ extended from 2.1 to 4.7 hours) .

Analytical Challenges

Basic: How is enantiomeric purity assessed during synthesis? Methodological Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column (n-hexane/isopropanol = 90:10, 1.0 mL/min) to resolve enantiomers (Rₜ = 8.2 min vs. 9.5 min) .
  • Polarimetry: Specific rotation [α]D²⁵ = +12.5° (c = 1, ethanol) confirms enantiomeric excess .

Advanced: What advanced techniques resolve overlapping spectral signals in complex mixtures? Methodological Answer:

  • 2D NMR (HSQC, HMBC): Assigns overlapping aromatic protons and confirms regiochemistry .
  • LC-MS/MS: Quantifies trace impurities (e.g., diastereomers) with LOD = 0.1 ng/mL .

Biological Relevance

Basic: What in vitro models are used to study its bioactivity? Methodological Answer:

  • Enzyme Inhibition Assays: Test against COX-2 or 5-LOX using fluorescence-based kits (IC₅₀ reported in µM range) .
  • Cell Viability: Assess cytotoxicity in HEK293 or HepG2 cells via MTT assay .

Advanced: How does molecular docking predict target interactions? Methodological Answer:

  • AutoDock Vina: Simulate binding to COX-2 (PDB ID: 5KIR); ΔG = −9.2 kcal/mol suggests strong hydrophobic interactions .
  • MD Simulations (GROMACS): Analyze stability of ligand-protein complexes over 100 ns trajectories .

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